molecular formula C19H21NO5 B5826571 METHYL 2-(3,5-DIETHOXYBENZAMIDO)BENZOATE

METHYL 2-(3,5-DIETHOXYBENZAMIDO)BENZOATE

Cat. No.: B5826571
M. Wt: 343.4 g/mol
InChI Key: SINCNWPDAAISQZ-UHFFFAOYSA-N
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Description

METHYL 2-(3,5-DIETHOXYBENZAMIDO)BENZOATE is a benzoate ester derivative featuring a 3,5-diethoxy-substituted benzamide moiety at the 2-position of the benzene ring. Such methods are consistent with the synthesis of related compounds, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which employs benzoyl chloride or benzoic acid derivatives with amino alcohols .

However, its exact biological or industrial roles remain speculative without direct experimental data.

Properties

IUPAC Name

methyl 2-[(3,5-diethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-4-24-14-10-13(11-15(12-14)25-5-2)18(21)20-17-9-7-6-8-16(17)19(22)23-3/h6-12H,4-5H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINCNWPDAAISQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,5-diethoxybenzamido)benzoate typically involves the reaction of 3,5-diethoxybenzoic acid with methyl anthranilate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-diethoxybenzamido)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

Methyl 2-(3,5-diethoxybenzamido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3,5-diethoxybenzamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative that can further interact with biological pathways.

Comparison with Similar Compounds

Table 2: Comparison with Sulfonylurea Derivatives

Compound Substituents Primary Use
Metsulfuron methyl ester 4-methoxy-6-methyl-1,3,5-triazin-2-yl Herbicide
Target Compound 3,5-diethoxybenzamido Unknown (speculative)

N,O-Bidentate Benzamide Derivatives

discusses N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which shares the benzamide motif but includes an N,O-bidentate directing group. Key contrasts:

  • Synthetic Flexibility : Both compounds likely form amide bonds via benzoyl chloride intermediates, but the target’s ethoxy groups may reduce reactivity compared to the hydroxyl group in ’s derivative .

Research Findings and Implications

  • Characterization Gaps: While quinoline derivatives (C1–C7) and sulfonylureas () are well-characterized via NMR and HRMS , the target compound’s spectral data (e.g., ¹³C NMR shifts for ethoxy groups) remain unverified.
  • Biological Potential: The diethoxy groups in the target compound resemble electron-rich aromatic systems seen in drug candidates (e.g., kinase inhibitors), suggesting possible pharmacological utility. This contrasts with the pesticidal sulfonylureas .
  • Computational Tools : Programs like SHELXL () and ORTEP-3 () could model the target compound’s crystal structure, though experimental validation is needed .

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